molecular formula C29H31ClN4O2S B10952044 2-{3-[2-(2-chlorophenyl)ethyl]-1-[4-(dimethylamino)phenyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethylphenyl)acetamide

2-{3-[2-(2-chlorophenyl)ethyl]-1-[4-(dimethylamino)phenyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethylphenyl)acetamide

Cat. No.: B10952044
M. Wt: 535.1 g/mol
InChI Key: FYPNKMLMNJEBIJ-UHFFFAOYSA-N
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Description

2-{3-(2-CHLOROPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenethyl group, a dimethylaminophenyl group, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-(2-CHLOROPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N-(4-ETHYLPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Imidazolidinone Core: This involves the reaction of a chlorophenethylamine with a dimethylaminophenyl isocyanate under controlled conditions to form the imidazolidinone core.

    Thioxo Group Introduction:

    Acetamide Formation: The final step involves the reaction of the thioxo-imidazolidinone intermediate with an ethylphenyl acetic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-(2-CHLOROPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N-(4-ETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or the imidazolidinone ring to an imidazolidine.

    Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or imidazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{3-(2-CHLOROPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N-(4-ETHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-(2-CHLOROPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-(2-CHLOROPHENETHYL)-1-[4-(DIMETHYLAMINO)PHENYL]-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL}-N-(4-ETHYLPHENYL)ACETAMIDE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Its combination of a chlorophenethyl group, a dimethylaminophenyl group, and an ethylphenyl group sets it apart from simpler analogs.

Properties

Molecular Formula

C29H31ClN4O2S

Molecular Weight

535.1 g/mol

IUPAC Name

2-[3-[2-(2-chlorophenyl)ethyl]-1-[4-(dimethylamino)phenyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C29H31ClN4O2S/c1-4-20-9-11-22(12-10-20)31-27(35)19-26-28(36)34(24-15-13-23(14-16-24)32(2)3)29(37)33(26)18-17-21-7-5-6-8-25(21)30/h5-16,26H,4,17-19H2,1-3H3,(H,31,35)

InChI Key

FYPNKMLMNJEBIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3Cl)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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